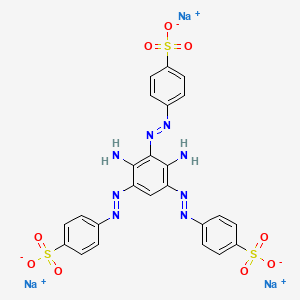

Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate

Description

Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate (Chemical formula: C₂₄H₁₇N₈Na₃O₉S₃) is a synthetic azo dye and a key component (Component VI) of the food colorant Brown FK (E154) . Its structure features a central 2,4-diamino-1,3,5-phenyl core linked via three azo bonds to benzenesulfonate groups, each stabilized by sodium counterions. This arrangement confers high water solubility and stability, making it suitable for use in food and textiles .

Properties

CAS No. |

16386-22-4 |

|---|---|

Molecular Formula |

C24H17N8Na3O9S3 |

Molecular Weight |

726.6 g/mol |

IUPAC Name |

trisodium;4-[[2,4-diamino-3,5-bis[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C24H20N8O9S3.3Na/c25-22-20(30-27-14-1-7-17(8-2-14)42(33,34)35)13-21(31-28-15-3-9-18(10-4-15)43(36,37)38)23(26)24(22)32-29-16-5-11-19(12-6-16)44(39,40)41;;;/h1-13H,25-26H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |

InChI Key |

KXODKXZIBOAFDL-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate generally follows the classical azo dye preparation methodology:

Step 1: Preparation of the Diazonium Salt

The core 2,4-diaminobenzene-1,3,5-triyl moiety is subjected to diazotization by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C). This produces a tris-diazonium intermediate.Step 2: Azo Coupling Reaction

The diazonium salt is then coupled with sulfonated aromatic compounds such as benzenesulfonic acid derivatives under alkaline conditions to form the tris(azo) linkage. The sulfonate groups provide water solubility and the sodium salt form stabilizes the compound.Step 3: Isolation and Purification

The crude product is isolated typically by precipitation or crystallization, followed by washing and drying to obtain the trisodium salt of the azo compound.

Detailed Preparation Methodology

Starting Materials

| Compound Name | Role | Molecular Formula |

|---|---|---|

| 2,4-Diaminobenzene-1,3,5-triyl | Core aromatic amine | C6H7N3 |

| Benzenesulfonic acid (or sulfonated derivative) | Coupling component | C6H6O3S |

| Sodium nitrite (NaNO2) | Diazotization agent | NaNO2 |

| Hydrochloric acid (HCl) | Acid for diazotization | HCl |

| Sodium hydroxide (NaOH) | Alkaline medium | NaOH |

Reaction Conditions

| Step | Conditions | Temperature | pH Range | Time |

|---|---|---|---|---|

| Diazotization | NaNO2 + HCl, aqueous solution | 0–5 °C | Acidic (pH ~1) | 15–30 minutes |

| Azo Coupling | Addition to benzenesulfonate in alkaline medium | 0–10 °C | Alkaline (pH 8–10) | 1–2 hours |

| Isolation | Precipitation/crystallization | Ambient to mild heat | Neutral to alkaline | Variable |

Representative Synthetic Procedure

Diazotization :

Dissolve 2,4-diaminobenzene-1,3,5-triyl in dilute hydrochloric acid and cool to 0–5 °C. Slowly add a cold aqueous solution of sodium nitrite under stirring to form the tris-diazonium salt.Coupling Reaction :

Prepare an alkaline solution of benzenesulfonic acid sodium salt (pH 8–10). Slowly add the diazonium salt solution to this coupling component under vigorous stirring, maintaining the temperature below 10 °C to avoid decomposition.Work-up :

After completion of coupling (monitored by TLC or spectroscopic methods), the reaction mixture is neutralized if necessary, and the azo dye precipitates out. Filter, wash with cold water, and dry under vacuum.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 2,4-Diaminobenzene-1,3,5-triyl + NaNO2 + HCl | 0–5 °C, acidic pH | Formation of tris-diazonium salt |

| Azo Coupling | Benzenesulfonic acid sodium salt + diazonium salt | 0–10 °C, alkaline pH | Formation of tris(azo) linked compound |

| Isolation & Purification | Neutralization, filtration, drying | Ambient temperature | Pure trisodium salt of azo compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.

Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.

Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.

Major Products

Oxidation: Azoxy compounds, nitro derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is used as a dye for staining and as a pH indicator due to its color-changing properties in different pH environments.

Biology

In biological research, this compound can be used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.

Medicine

While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is primarily used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate involves the interaction of its azo groups with various substrates. The azo group (-N=N-) can participate in electron transfer processes, leading to changes in color. In biological systems, the compound may interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Comparison with Other Components of Brown FK

Brown FK comprises six components (I–VI), differing in azo group count, substituents, and sulfonation (Table 1).

Table 1: Structural Comparison of Brown FK Components

| Component | Azo Groups | Substituents | Formula |

|---|---|---|---|

| I | 1 | 2,4-diaminophenylazo | C₁₂H₁₁N₄NaO₃S |

| IV | 2 | 2,4-diamino-1,3-phenylenebisazo | C₁₈H₁₄N₆Na₂O₆S₂ |

| VI | 3 | 2,4-diamino-1,3,5-phenenyltrisazo | C₂₄H₁₇N₈Na₃O₉S₃ |

- Key Differences: Component VI (trisodium compound) has three azo groups, resulting in higher molecular weight and polarity compared to mono- or bis-azo counterparts (I–V). Substituent variations (e.g., methyl groups in Component V) alter absorption spectra, affecting color intensity and application suitability .

Comparison with Triazine-Based Derivatives

Triazine derivatives share a nitrogen-rich aromatic core but differ in functional groups and applications (Table 2).

Table 2: Trisodium Compound vs. Triazine Derivatives

| Compound | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Trisodium compound (VI) | 1,3,5-Phenenyl | Azo, sulfonate | Food colorant (E154) |

| 2,4-Diamino-1,3,5-triazine derivatives | 1,3,5-Triazine | Amino, alkyl, imino | Anticancer agents |

| Morpholino-triazine (e.g., Compound 22) | 1,3,5-Triazine | Morpholino, ureido, carboxyl | Materials science |

- Structural and Functional Contrasts: Azo vs. Triazine Core: The trisodium compound’s azo-based structure enables strong light absorption (λmax ~500 nm), ideal for dyes, while triazines’ electron-deficient cores favor coordination chemistry and drug design . Solubility: Sulfonate groups in the trisodium compound enhance water solubility, whereas morpholino or alkyl groups in triazine derivatives improve lipid solubility for cellular uptake in pharmaceuticals . Synthesis: The trisodium compound is synthesized via diazo coupling, while triazine derivatives often involve cyclization of cyanoguanidine or reactions with nitroso compounds .

Comparison with Other Azo Dyes

E155 (Brown HT) and E180 (Lithol Rubine BK) are structurally distinct azo dyes:

- E155 : Contains naphthalene sulfonates, providing greater heat stability for baked goods.

- E180: Features a sulfonated anthraquinone structure, yielding a red hue used in cosmetics.

- Trisodium Compound (VI) : Lacks polycyclic systems, limiting stability at high temperatures but reducing production costs .

Biological Activity

Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate (CAS No. 16386-22-4) is a complex azo compound characterized by its distinctive chemical structure and biological activity. This compound is part of the azo dye family and has applications in various fields, including textiles and biological research.

Chemical Structure and Properties

- Molecular Formula : C24H17N8Na3O9S3

- Molecular Weight : 726.604 g/mol

- EINECS Number : 240-436-0

The compound features multiple azo groups (-N=N-) linked to a sulfonate moiety, which enhances its solubility in water and contributes to its biological activity.

Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate exhibits several biological activities that can be categorized into:

- Antimicrobial Activity : Research indicates that azo compounds can possess antimicrobial properties. The presence of sulfonate groups enhances solubility and interaction with microbial membranes, potentially leading to cell lysis.

- Antioxidant Properties : Some studies have shown that azo dyes can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cellular Uptake and Toxicity : The compound's structure allows for easy cellular uptake in various organisms. However, its toxicity profile needs careful evaluation due to the potential for adverse effects on human health and the environment.

Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antimicrobial agents.

Study 2: Antioxidant Activity Assessment

Research conducted by Food Chemistry assessed the antioxidant capacity of several azo compounds. Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate showed promising results in DPPH radical scavenging assays, indicating its potential as a natural antioxidant.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Antioxidant | Free radical scavenging | |

| Cellular Uptake | Enhanced permeability due to structure |

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate. Various studies have indicated that while the compound exhibits beneficial biological activities, it may also pose risks due to its potential mutagenic properties associated with azo compounds.

Regulatory Status

The compound is subject to regulatory scrutiny due to its chemical nature. It is essential for researchers and manufacturers to adhere to safety guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).

Q & A

Q. What are the key structural features of trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate, and how are they confirmed experimentally?

The compound contains three azo (-N=N-) groups linked to a central 2,4-diamino-1,3,5-triazine core, with three benzenesulfonate groups for solubility and charge balance . Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, azo group signatures) and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended for research-grade material) .

Q. What are the standard synthesis protocols for this compound, and how are reaction conditions optimized?

Synthesis involves sequential diazotization and coupling reactions. For example:

- Step 1 : Diazotization of 2,4-diamino-1,3,5-triazine with nitrous acid (HNO₂) at 0–5°C .

- Step 2 : Coupling with sulfonated benzene derivatives in alkaline media (pH 8–10) to form azo linkages . Key optimizations include maintaining low temperatures (<10°C) to prevent side reactions and using ethanol/water mixtures for crystallization (yield: 65–75%) .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- UV-Vis Spectroscopy : Confirms λmax in the visible range (450–600 nm) due to conjugated azo groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for sodium adducts) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C typical for azo dyes) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its photophysical properties, and how can these be tailored for applications?

The extended π-conjugation from the triazine and azo groups enables strong absorption in visible light. Modifying substituents (e.g., electron-withdrawing sulfonate groups) red-shifts absorption maxima, which is critical for photocatalytic or sensing applications . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes for such studies .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 75%) across studies?

Discrepancies arise from:

- Solvent polarity : Higher ethanol content improves crystallization but may reduce intermediate solubility .

- Catalyst use : Acetic acid (5 drops) in coupling steps enhances regioselectivity . Systematic Design of Experiments (DoE) with variables like pH, temperature, and solvent ratios is recommended for reproducibility .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., azo group reduction). For example, the LUMO of this compound localizes on the triazine ring, suggesting susceptibility to nucleophilic substitution .

Q. What methodologies assess the compound’s environmental and biological toxicity in academic research?

- Ames Test : Evaluates mutagenicity via bacterial reverse mutation assays (e.g., using Salmonella typhimurium strains) .

- Ecotoxicology : Acute toxicity in Daphnia magna (LC50 values) under OECD Guidelines 202 .

- Degradation Studies : Advanced oxidation processes (e.g., UV/H2O2) quantify breakdown products via LC-MS .

Q. How can the compound be integrated into functional materials like covalent organic frameworks (COFs)?

The triazine core and sulfonate groups enable hydrogen bonding and ionic interactions. For example, coupling with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde forms COFs with surface areas >450 m²/g, effective for dye adsorption (e.g., methyl orange) . BET analysis and PXRD validate framework porosity and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.